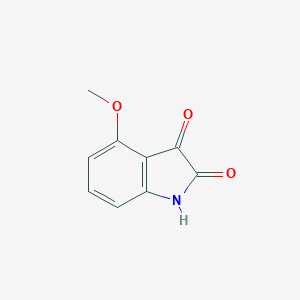

4-Methoxyindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)8(11)9(12)10-5/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTERBHLYBWXCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464025 | |

| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108937-87-7 | |

| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxyindoline 2,3 Dione

Established Synthetic Pathways for 4-Substituted Indoline-2,3-diones

The synthesis of 4-methoxyindoline-2,3-dione, a derivative of isatin (B1672199), often relies on classical methods developed for the broader class of substituted indoline-2,3-diones. These methods typically involve the formation of the core heterocyclic structure through cyclization reactions.

Cyclization Reactions in the Synthesis of Indoline-2,3-dione Core Structures

The construction of the indoline-2,3-dione (isatin) scaffold is a well-documented area of organic synthesis. Several named reactions are foundational to this process.

Sandmeyer Isatin Synthesis : This is one of the oldest and most common methods for preparing isatins. scielo.br It involves a two-step process starting from an appropriately substituted aniline (B41778). synarchive.com First, the aniline reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. scielo.brsynarchive.com This intermediate is then isolated and cyclized using a strong acid, typically concentrated sulfuric acid, to yield the final isatin product. scielo.brsynarchive.com The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups. scielo.br Modifications, such as using ethanol (B145695) as a co-solvent, have been developed to improve the solubility of aniline derivatives and enhance reaction yields. scielo.br

Stolle Synthesis : An important alternative to the Sandmeyer method, the Stolle synthesis involves the reaction of an aniline with oxalyl chloride to create a chlorooxalylanilide intermediate. scribd.comscielo.br This intermediate subsequently undergoes intramolecular Friedel-Crafts-type acylation, promoted by a Lewis acid like aluminum chloride or boron trifluoride etherate, to form the isatin ring. scribd.comscielo.brgoogle.com This method is useful for producing polycyclic and various functionalized isatins.

Gassman Isatin Synthesis : This pathway begins with the creation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to afford the substituted isatin. researchgate.net

Introduction of the Methoxy (B1213986) Group at the C-4 Position

To synthesize this compound specifically, the general cyclization methods are applied to a precursor already containing the methoxy group at the desired position.

The most direct approach involves using 3-methoxyaniline as the starting material in a Sandmeyer or Stolle synthesis. However, a key challenge with using meta-substituted anilines in these reactions is the potential formation of two regioisomers: the 4-substituted and the 6-substituted isatins. scielo.brscielo.br For example, the cyclization of 3-bromo-4-methoxyaniline (B105698) yields a mixture of 4-bromo-5-methoxyisatin (B143149) and 6-bromo-5-methoxyisatin. scielo.brscielo.br

A more regioselective method for preparing 4-substituted isatins involves the directed ortho-metalation (DoM) of N-protected anilines. scielo.br In this strategy, an N-pivaloyl- or N-(t-butoxycarbonyl)-protected aniline with a meta-substituent that can direct metalation (such as a methoxy group) is treated with an organolithium reagent. scielo.br The resulting dianion reacts with diethyl oxalate, and subsequent deprotection and cyclization yield the desired 4-substituted isatin with high regioselectivity. scielo.br

Novel and Catalytic Synthesis Approaches for this compound and its Analogs

Modern synthetic chemistry has sought to develop more efficient, selective, and environmentally friendly methods for the synthesis of substituted isatins.

Recent advancements include the use of transition metal-catalyzed C-H functionalization. For instance, palladium(II)/N-heterocyclic carbene complexes have been shown to enable the direct C-H methoxylation of indoline (B122111) precursors with high regioselectivity. smolecule.com This approach can reduce the number of synthetic steps compared to classical methods by eliminating the need for pre-functionalized starting materials. smolecule.com

Microwave-assisted synthesis has also been explored to accelerate key steps in isatin synthesis, significantly reducing reaction times compared to conventional heating methods. smolecule.comvulcanchem.com

Derivatization Strategies on the Indoline-2,3-dione Scaffold with Relevance to 4-Methoxy Derivatives

The indoline-2,3-dione core is a versatile scaffold for further chemical modification, allowing for the creation of a diverse library of compounds. The reactive sites include the nitrogen atom (N-1) and the ketone at the C-3 position. Derivatization is a key process used to modify compounds to make them suitable for analysis by techniques like gas chromatography. research-solution.comgnomio.comslideshare.net

N-Substitution Reactions

The nitrogen atom of the indoline-2,3-dione ring can be readily functionalized through various substitution reactions. research-solution.com

N-Alkylation and N-Arylation : The acidic N-H proton can be removed by a base, such as potassium carbonate, followed by reaction with an alkyl or benzyl (B1604629) halide (e.g., benzyl chloride) to introduce a substituent at the N-1 position. ijapbc.comchalcogen.ro This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). ijapbc.comnih.gov For example, 1-benzyl-5-methoxy-1H-indole-2,3-dione has been synthesized via this method. mdpi.com

N-Acylation : This involves introducing an acyl group to the nitrogen atom. research-solution.com This modification can alter the electronic properties and steric profile of the molecule.

The table below summarizes examples of N-substitution reactions on the isatin scaffold.

| Starting Material | Reagent(s) | Product | Reference |

| Isatin | Benzyl chloride, K₂CO₃, DMF | N-Benzyl isatin | ijapbc.com |

| Substituted Indolinedione | 1,2-dibromoalkanes, K₂CO₃, DMF | N-substituted indolinedione | nih.gov |

| 5-Methoxyisatin (B1196686) | 4-Methoxybenzenesulfonyl chloride | N-(4-methoxybenzenesulfonyl)-5-methoxyisatin | bu.edu |

C-3 Modification and Condensation Reactions

The carbonyl group at the C-3 position is highly reactive and serves as a key site for modifications, particularly condensation reactions.

Schiff Base Formation : The C-3 ketone readily condenses with primary amines and hydrazides to form Schiff bases or hydrazones. chalcogen.ro For instance, substituted isatins can react with hydrazides in boiling ethanol, often with an acid catalyst, to yield N'- (2-oxoindolin-3-ylidene)carbohydrazide derivatives. mdpi.comresearchgate.net These reactions are fundamental in creating molecular hybrids. nih.gov

Pfitzinger Reaction : This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group (like acetone) in the presence of a base (e.g., KOH or NaOH). icm.edu.plresearchgate.net The reaction leads to the formation of quinoline-4-carboxylic acids. icm.edu.plresearchgate.net

Aldol-type Condensations : Isatins can react with compounds containing active methylene (B1212753) groups, such as malononitrile, often catalyzed by a base. rsc.org These reactions lead to the formation of 3-substituted-2-oxindole derivatives.

Spirocycle Formation : The C-3 position is a common site for the formation of spirocyclic compounds. For example, reactions with specific reagents can lead to the creation of spiro[indoline-3,3'- synarchive.comtandfonline.comsmolecule.comtriazolidine]-2,5'-diones or spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. tandfonline.commdpi.com

The following table provides examples of C-3 modification reactions.

| Isatin Derivative | Reagent(s) | Product Type | Reference |

| 1H-indole-2,3-dione | N-[substituted phenyl]hydrazine carboxamide | Spiro[indoline-3,3'- synarchive.comtandfonline.comsmolecule.comtriazolidine]-2,5'-dione | tandfonline.com |

| Indoline-2,3-dione | 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Carbohydrazide (Schiff Base) | mdpi.com |

| Isatin | Acetone, KOH | 2-Methylquinoline-4-carboxylic acid | researchgate.net |

| Isatylidene malononitriles | Indoline-2-thiones, Zn(Et)₂ | Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] | mdpi.com |

Formation of Schiff Bases and Hydrazones

The reactive C3-carbonyl group of this compound readily undergoes condensation reactions with primary amino compounds to form Schiff bases and with hydrazine (B178648) derivatives to yield hydrazones. These reactions are fundamental in the derivatization of the isatin core, leading to a wide array of compounds with diverse chemical properties and biological activities.

The general synthesis of Schiff bases involves the reaction of this compound with a primary amine, often in a suitable solvent like methanol (B129727) or ethanol, and sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid, to facilitate the dehydration process. scirp.org Similarly, hydrazones are typically prepared by reacting the dione (B5365651) with hydrazine hydrate or a substituted hydrazine in a solvent like methanol, often under reflux conditions. nih.gov

For instance, new Schiff bases of N-benzyl isatin derivatives have been synthesized by first reacting 5-methoxyisatin with benzyl iodide to get N-benzylated derivatives. sysrevpharm.org These N-benzylated isatins are then reacted with various amines, such as sulfanilamide (B372717) and 4-methyl sulfonyl aniline, to produce the corresponding Schiff bases. sysrevpharm.orgresearchgate.net The formation of the azomethine group (-C=N-) in Schiff bases is a key structural feature that is often associated with their biological activity. researchgate.netnih.gov

Hydrazone formation follows a similar pathway. The reaction of isatins with hydrazine hydrate in refluxing methanol yields 3-hydrazonoindolin-2-ones. nih.gov These hydrazones can then be further reacted to create more complex molecules. For example, they can serve as intermediates in the synthesis of bis-isatin hydrazones, which have shown cytotoxic activity against cancer cell lines. nih.gov

The table below summarizes examples of Schiff bases and hydrazones derived from methoxy-substituted indoline-2,3-diones.

| Compound Name | Reactants | Solvent/Catalyst | Reference |

| 3-(((1H-indol-3-yl)methylene)hydrazono)-5-methoxyindolin-2-one | 5-methoxyisatin, Indole-3-carboxaldehyde hydrazone | Not specified | nih.gov |

| 3-(((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-5-methoxyindolin-2-one | 5-methoxyisatin, 1-Benzyl-1H-indole-3-carbaldehyde hydrazone | Not specified | nih.gov |

| N'-[(3Z)-1-Benzyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide | 1-Benzyl-5-methoxy-1H-indole-2,3-dione, 5-Methoxy-1H-indole-2-carbohydrazide | Absolute ethanol, Acetic acid | mdpi.com |

| 1-benzyl-5-methoxyindoline-2,3-dione based Schiff bases | 1-benzyl-5-methoxyindoline-2,3-dione, Sulphanilamide or 4-methyl sulphonyl aniline | Not specified | sysrevpharm.orgresearchgate.net |

Molecular Hybridization Approaches for Enhanced Bioactivity

Molecular hybridization is a strategic approach in medicinal chemistry that involves combining two or more pharmacophoric units into a single molecule. nih.govnih.gov This technique aims to create hybrid molecules that may exhibit improved biological activity, reduced toxicity, and a lower likelihood of developing drug resistance compared to the individual parent molecules. nih.gov this compound, with its versatile chemical reactivity, serves as a valuable scaffold for the development of such hybrid molecules.

A common strategy involves linking the this compound core to another bioactive heterocyclic moiety, often via a linker such as a triazole ring. nih.govnih.gov The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is frequently employed for this purpose due to its high efficiency and mild reaction conditions. nih.gov

For example, indolinedione–coumarin (B35378) hybrids have been synthesized by first preparing 1-(azidoalkyl)indoline-2,3-diones and a propargylated coumarin derivative. nih.govacs.org The subsequent click reaction between these two intermediates, catalyzed by copper sulfate (B86663) and sodium ascorbate (B8700270) in DMF, yields the desired triazole-linked hybrid molecules. nih.govacs.org Similarly, thymol (B1683141)–isatin hybrids have been developed where a triazole ring connects the thymol and isatin pharmacophores. nih.gov

Another approach involves the direct condensation of the isatin C3-carbonyl group with a suitable functional group on another bioactive molecule to form a hydrazone linkage. This has been demonstrated in the synthesis of isatin-indole molecular hybrids, where various substituted isatins were reacted with 5-methoxyindole-2-carbohydrazide to create a series of hybrid compounds. mdpi.com

The table below presents examples of molecular hybrids incorporating the this compound moiety.

| Hybrid Molecule Type | Pharmacophores Combined | Linker/Reaction Type | Reference |

| Thymol–isatin hybrid | Thymol, 5-methoxyisatin | 1,2,3-Triazole | nih.gov |

| Indolinedione–coumarin hybrid | 5-methoxyindoline-2,3-dione, Coumarin | 1,2,3-Triazole (Click Chemistry) | nih.govacs.org |

| Isatin-indole hybrid | 1-Benzyl-5-methoxy-1H-indole-2,3-dione, 5-Methoxy-1H-indole | Hydrazone linkage | mdpi.com |

| Isatin-sulfonamide hybrid | Indoline-2,3-dione, Benzene (B151609) sulfonamide | Hydrazone linkage | nih.gov |

These molecular hybridization strategies highlight the versatility of this compound as a building block for creating novel chemical entities with potentially enhanced biological profiles.

Advanced Characterization and Structural Elucidation of 4 Methoxyindoline 2,3 Dione Derivatives

Spectroscopic Analysis in Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are routinely employed to provide comprehensive structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectra of 4-methoxyindoline-2,3-dione derivatives reveal characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the indoline (B122111) ring. For instance, in a study of 1-benzyl-5-methoxyindoline-2,3-dione, the aromatic protons appear in the region of δ 6.9-7.5 ppm, while the methoxy protons present as a singlet around δ 3.68 ppm. acs.org In another example, the ¹H NMR spectrum of 5-methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide showed the methoxy protons as a singlet at δ 3.79 ppm. mdpi.com The exact chemical shifts and coupling constants are influenced by the specific substitution pattern on the indoline ring and any attached functional groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound derivatives, distinct signals are observed for the carbonyl carbons (C2 and C3), the aromatic carbons, and the methoxy carbon. The carbonyl carbons typically resonate in the downfield region, often above δ 158 ppm. For example, in 1-(4-methoxyphenyl)indoline-2,3-dione, the carbonyl carbons appear at δ 183.47 and 158.14 ppm. rsc.org The methoxy carbon signal is characteristically found around δ 55-56 ppm. mdpi.comrsc.org

¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)indoline-2,3-dione | DMSO | 7.67–7.55 (m, 1H), 7.39 (d, J=8.9 Hz, 1H), 7.16 (dd, J=18.1, 8.2 Hz, 2H), 6.74 (d, J=8.0 Hz, 1H), 3.83 (s, 2H) | 183.47, 159.48, 158.14, 152.18, 138.49, 128.47, 126.25, 125.01, 123.93, 118.01, 115.38, 111.12, 55.89 | rsc.org |

| 1-benzyl-5-methoxyindoline-2,3-dione | d6-DMSO | 3.68 (s, 3H, -OCH3), 4.12 (t, J=5.1 Hz, 2H), 4.70 (t, J=5.1 Hz, 2H), 5.30 (s, 2H), 5.92 (s, 1H), 6.94–7.58 (m, 8H), 8.16 (s, 1H) | Data not fully available | acs.org |

| 5-Methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide | DMSO-d6 | 3.79 (s, 3H, OCH3), 7.12–7.14 (m, 2H, Har.), 7.23-7.25 (m, 1H, Har.), 7.43-7.48 (m, 2H, Har.), 7.69 (d, J=7.6 Hz, 1H, Har.), 8.18 (d, J=7.6 Hz, 1H, Har.), 11.00 (s, 1H, NH), 11.83 (br. s, 2H, 2 × NH) | 55.7 (OCH3), 102.8, 112.5, 113.1, 113.9, 114.7, 116.9, 127.7, 127.8, 127.9, 128.0, 129.1, 129.2, 133.0, 135.7, 135.9, 136.2, 136.5, 141.7, 154.3 (Car., CHar., C=N), 158.3, 161.7 (2 × C=O) | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition of a compound. bioanalysis-zone.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula. senecalearning.com This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. For instance, the calculated exact mass for C₁₅H₁₁NO₂ [M+H]⁺ is 238.0868, and a measured HRMS value of 238.0866 confirms this molecular formula. rsc.org This level of precision is crucial for confirming the identity of newly synthesized this compound derivatives and verifying their purity.

HRMS Data for Selected this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)indoline-2,3-dione | ESI+ | 238.0868 [M+H]⁺ | 238.0866 | rsc.org |

| 5-Methoxyisatin (B1196686) N(4)-Pyrrolidinyl Thiosemicarbazone | ESI+ | 319.12 [M+H]⁺, 341.10 [M+Na]⁺ | 319.12, 341.10 | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound and its derivatives typically displays several characteristic absorption bands. The presence of two carbonyl groups (C=O) in the dione (B5365651) moiety gives rise to strong absorption peaks in the range of 1720-1762 cm⁻¹ and 1620-1630 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibration of the indole (B1671886) ring is observed as a band in the region of 3089-3371 cm⁻¹. rsc.orgrsc.org Additionally, C-O stretching vibrations associated with the methoxy group appear around 1248 cm⁻¹ and 1049 cm⁻¹. rsc.org

Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3089 - 3371 | rsc.orgrsc.org |

| C=O (ketone) | Stretching | 1720 - 1762 | researchgate.netrsc.org |

| C=O (amide) | Stretching | 1620 - 1630 | researchgate.net |

| C-O (ether) | Stretching | ~1248 and ~1049 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination

Crystallographic Studies for Solid-State Structural Insights

In a study on 1-benzyl-5-methoxyindoline-2,3-dione, X-ray crystallography would reveal the orientation of the benzyl (B1604629) group relative to the indoline core. researchgate.net Such studies are invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. For example, crystallographic data for thiosemicarbazone derivatives of 5-methoxyisatin have been reported, providing detailed structural information, including the planarity of the isatin (B1672199) moiety and the conformation of the thiosemicarbazone side chain. nih.govacs.org

Computational and Theoretical Investigations of 4 Methoxyindoline 2,3 Dione

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 4-Methoxyindoline-2,3-dione, might interact with a protein target at the atomic level.

While specific molecular docking studies focused exclusively on this compound are not extensively detailed in the reviewed literature, research on closely related isatin (B1672199) derivatives provides insight into potential protein targets. For instance, various isatin-based compounds have been computationally docked against a range of protein kinases, which are crucial targets in cancer therapy. scielo.br Similarly, derivatives have been studied for their interaction with proteins relevant to antimicrobial activity. scielo.br

These studies on related compounds suggest that the isatin scaffold is a versatile pharmacophore. The interactions are typically characterized by hydrogen bonds involving the carbonyl groups and the N-H group of the isatin ring, as well as hydrophobic interactions. The nature and position of substituents on the aromatic ring, such as the 4-methoxy group, are critical in modulating the binding affinity and selectivity for specific protein targets. For example, computational studies on chloroquinoline derivatives, another class of heterocyclic compounds, have been used to predict pharmacological properties and analyze binding interactions with targets like calf thymus DNA and Glycogen Phosphorylase. scielo.br

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. researchgate.net These calculations can determine geometries, energy levels of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density, which governs a molecule's reactivity.

For the isatin family, quantum mechanical calculations have been instrumental in resolving ambiguities in spectral data. For example, calculations using the CNDO/S (Complete Neglect of Differential Overlap/Spectroscopic) wave functions were used to correctly assign the HETCOR spectrum of isatin, which in turn allowed for the correction of spectral assignments for derivatives like 1-acetylisatin (B1195845) and 1-methylisatin. scribd.com Furthermore, quantum chemical calculations have helped to understand the conformational equilibria of isatin derivatives, such as the E/Z isomerism in 3-[cyano(ethoxycarbonyl)methylene]-2-oxindoles.

While detailed published studies on the quantum chemical analysis of this compound are scarce, computational descriptors for the molecule are available from public databases and provide theoretical insights into its properties.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₃ | PubChem |

| Molecular Weight | 177.16 g/mol | PubChem |

| XLogP3-AA | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 55.4 Ų | PubChem |

This data is computationally generated and provides a theoretical profile of the molecule.

These descriptors suggest that this compound has moderate polarity and limited conformational flexibility, properties that influence its solubility, membrane permeability, and potential for intermolecular interactions.

Structure-Energy Relationship Analysis

Structure-energy relationship analysis involves studying how changes in the three-dimensional structure of a molecule affect its total energy. These studies are fundamental to understanding conformational stability, identifying the most stable isomers, and mapping the potential energy surface of a molecule. By calculating the energy associated with different conformations, researchers can predict the most likely shapes a molecule will adopt and the energy barriers between different states.

Despite the utility of this analysis, specific research focusing on the structure-energy relationship of this compound was not found in the reviewed scientific literature. Such studies would be valuable for a deeper understanding of its conformational preferences and the energetic landscape governing its chemical behavior.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isatin (1H-indole-2,3-dione) |

| 1-Acetylisatin |

| 1-Methylisatin |

| 3-[Cyano(ethoxycarbonyl)methylene]-2-oxindole |

| Chloroquinoline |

| Calf thymus DNA |

| Glycogen Phosphorylase |

Structure Activity Relationship Sar and Mechanistic Insights

Influence of Methoxy (B1213986) Group Position on Biological Activity and Selectivity

The position of the methoxy group on the aromatic ring of the isatin (B1672199) core is a critical determinant of both the type and potency of its biological activity. While derivatives can be synthesized with the methoxy group at positions 4, 5, 6, or 7, each isomer exhibits a distinct pharmacological profile.

Notably, a study on agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, found that 4-methoxyindole (B31235) analogs possessed the highest potency when compared with analogs lacking the 4-methoxy group.

In contrast, for other biological targets, methoxy substitution at different positions is more favorable. For instance, in the context of monoamine oxidase (MAO) inhibition, a key target for neurodegenerative diseases, hydroxylation or methoxylation at the C-5 position generally enhances selectivity for MAO-A. acs.org Specifically, 5-hydroxyisatin is a more effective MAO-A inhibitor than isatin itself. acs.org Conversely, substitution at the C-6 position with a benzyloxy group has been found to produce potent and selective MAO-B inhibitors. acs.org

The following table summarizes the influence of the methoxy/hydroxy group position on the biological activity of isatin derivatives against various targets.

| Position of -OCH3 or -OH | Biological Target | Observed Effect |

| C-4 | Trypanosoma cruzi | Highest potency compared to unsubstituted analogs. |

| C-5 | MAO-A | Increased inhibitory activity and selectivity. acs.org |

| C-5 | Antioxidant Activity | Highest activity in a series of isatin-gallate hybrids. |

| C-5 | Breast Cancer Cells | Decreased antiproliferative activity in artemisinin-isatin hybrids. |

| C-6 | MAO-B | Favorable for selective inhibition. acs.org |

| C-5, C-6, C-7 | MAO Inhibition | Generally increased activity compared to methyl-substituted compounds. acs.org |

Impact of N-Substitutions on Pharmacological Profiles

Modification at the N-1 position of the isatin ring, which bears an acidic proton, is a common strategy to modulate the molecule's pharmacological and pharmacokinetic properties. The introduction of various substituents at this position can significantly alter biological activity.

For MAO inhibition, substitution at the N-1 position with groups like methyl is generally reported to diminish or abolish inhibitory activity. acs.org However, for other therapeutic targets, N-substitution is a viable strategy to enhance efficacy. In the development of anti-amyloidogenic agents for Alzheimer's disease, N-methylation of isatin hydrazone derivatives led to potent inhibitors of Aβ40 aggregation.

Furthermore, N-alkylation can improve the physicochemical properties of the compounds. For example, the introduction of a 2-methoxyethyl group at the N-1 position has been shown to enhance solubility and cell membrane permeability, which are crucial for bioavailability. In some studies on anticancer agents, N-benzyl substitution on the isatin ring was found to be favorable for antiproliferative activity. nih.gov The incorporation of reactive functional groups, such as epoxides, via N-substitution offers a method to create covalent inhibitors that can form strong bonds with their biological targets. researchgate.net

Role of C-3 and other Substitutions in Bioactivity Modulation

The C-3 carbonyl group of the isatin nucleus is a key hotspot for chemical modification, frequently serving as a handle to introduce diverse functionalities through reactions like condensation to form Schiff bases, hydrazones, and thiosemicarbazones. researchgate.net These modifications dramatically influence the resulting pharmacological profile.

A prominent example is the synthesis of isatin thiosemicarbazones, which have been extensively studied for their anticancer properties. In a series of 5-methoxyisatin (B1196686) thiosemicarbazones, the nature of the substituent at the N(4)-position of the thiosemicarbazone moiety was critical for activity. The derivative with a pyrrolidine (B122466) ring (MeOIstPyrd) showed the highest antiproliferative effects against the A431 skin cancer cell line, with an IC50 value of 0.9 µM, outperforming analogs with piperidine (B6355638) or hexamethylene-imine moieties. nih.gov Further studies comparing N(4)-methyl and N(4)-ethyl substituted 5-methoxyisatin thiosemicarbazones revealed differential potency against various cancer cell lines, underscoring the subtle yet significant role of these substitutions. asianpubs.orgresearchgate.net

The table below presents the in vitro antiproliferative activity of several N(4)-substituted 5-methoxyisatin thiosemicarbazones. asianpubs.orgresearchgate.net

| Compound | N(4)-Substituent | Cell Line | IC50 (µM) |

| MeOIstMe | Methyl | A549 (Lung) | 36.49 |

| MCF-7 (Breast) | 28.32 | ||

| A431 (Skin) | 6.59 | ||

| MeOIstEt | Ethyl | A549 (Lung) | 14.36 |

| MCF-7 (Breast) | 12.16 | ||

| A431 (Skin) | 30.68 | ||

| MeOIstPyrd | Pyrrolidinyl | A431 (Skin) | 0.9 |

Substitutions on the aromatic ring also play a crucial role. The introduction of a bromine atom at the C-5 position has been shown to significantly increase anti-inflammatory activity in a series of triazolyl-isatin hybrids. tandfonline.com Similarly, halogenation at C-5 can enhance the antimicrobial and antifungal potency of isatin derivatives.

Correlation between Molecular Structure and Target Binding Affinity

Understanding the interaction between a molecule and its biological target at an atomic level is fundamental to rational drug design. Molecular docking studies on isatin derivatives have provided valuable insights into the correlation between their structure and target binding affinity.

For 5-methoxyisatin N(4)-pyrrolidinyl thiosemicarbazone (MeOIstPyrd), which restores mutant p53 function, molecular docking revealed that the compound binds to the p53 sub-pocket of the MDM2 protein. nih.gov This interaction blocks the p53-MDM2 interaction, stabilizing p53 and initiating downstream apoptotic pathways. The binding is facilitated by a combination of hydrogen bonds and hydrophobic interactions within the active site.

In another study, molecular docking of N(4)-alkyl substituted 5-methoxyisatin thiosemicarbazones against various cancer-related protein targets showed that these compounds could achieve better binding affinities than some FDA-approved drugs, reinforcing their therapeutic potential. asianpubs.orgresearchgate.net

Docking studies on a series of 1,2,3-triazole hybrids containing 5-methoxyisatin against a panel of receptors demonstrated strong potential affinity, which in many cases was comparable or superior to reference ligands. researchgate.net The conformational flexibility of these larger hybrid molecules allows them to adapt within the binding sites, mediating the electronic effects of various substituents.

These computational models, correlated with experimental bioactivity data, confirm that the specific arrangement of substituents around the 4-methoxyindoline-2,3-dione core dictates its interaction with biological macromolecules. The methoxy group itself, along with modifications at the N-1 and C-3 positions, modulates the electronic and steric properties of the ligand, thereby influencing its binding affinity and selectivity for specific biological targets.

Future Directions and Translational Research Potential

Development of Novel 4-Methoxyindoline-2,3-dione Derivatives for Therapeutic Applications

The core structure of this compound, also known as 4-methoxyisatin, serves as a versatile starting point for the synthesis of new therapeutic candidates. encyclopedia.pubjournaljpri.com Researchers are actively developing novel derivatives by making chemical modifications at various positions on the isatin (B1672199) ring to enhance their biological activity and selectivity. encyclopedia.pubnih.gov

One common strategy involves the synthesis of thiosemicarbazone derivatives. For instance, a series of N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives have been synthesized and shown to possess significant antioxidant activity. researchgate.net Another study focused on N(4)-alkyl substituted 5-methoxyisatin (B1196686) thiosemicarbazones, which demonstrated moderate anticancer activity against breast, skin, and lung cancer cell lines. researchgate.net Specifically, the compound 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) was found to inhibit the proliferation of skin cancer cells and restore the function of the tumor suppressor protein p53. acs.orgnih.gov

The synthesis of hybrid molecules is another promising approach. By combining the this compound scaffold with other pharmacologically active moieties, researchers aim to create compounds with enhanced or multiple therapeutic effects. nih.govmdpi.com For example, isatin-coumarin hybrids have been developed and evaluated for their antimycobacterial activities. mdpi.com

The versatility of the isatin scaffold allows for substitutions at the N-1, C-3, and aromatic ring positions, which can significantly modulate the compound's properties and biological actions, including anticancer, antiviral, and antimicrobial activities. encyclopedia.pubresearchgate.net

Table 1: Examples of this compound Derivatives and their Investigated Applications

| Derivative Class | Specific Modification | Investigated Application | Key Findings |

| Thiosemicarbazones | N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone | Antioxidant | Compounds exhibited notable antioxidant properties. researchgate.net |

| Thiosemicarbazones | N(4)-alkyl substituted 5-methoxyisatin thiosemicarbazones | Anticancer | Showed moderate activity against various cancer cell lines. researchgate.net |

| Thiosemicarbazones | 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) | Anticancer (Skin) | Inhibited cell proliferation and restored mutant p53 function. acs.orgnih.gov |

| Hybrids | Isatin-Coumarin Hybrids | Antimycobacterial | Displayed activity against Mtb H37Rv and MDR-TB strains. mdpi.com |

Advanced Preclinical Research and Target Validation Studies

A crucial step in drug discovery is target validation, which confirms the relevance of a biological target in a disease and assesses its suitability for drug development. conceptlifesciences.com This process involves a range of experimental techniques to establish a causal link between the target and the disease phenotype. conceptlifesciences.comnih.gov For derivatives of this compound, preclinical research focuses on elucidating their mechanism of action and validating their molecular targets.

In silico studies, such as molecular docking, are increasingly used to predict how these compounds bind to target proteins and to understand their mechanism of action at a molecular level. nih.govnih.gov For example, docking studies have been used to investigate the interaction of indoline-2,3-dione-based sulfonamides with enzymes like α-glucosidase and α-amylase, which are relevant to diabetes. nih.gov

Functional analyses in preclinical models are essential. These include in vitro assays to measure the compound's effect on cell proliferation, enzyme activity, and other cellular processes. conceptlifesciences.com For instance, studies on 5-methoxyisatin derivatives have evaluated their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle in cancer cells. acs.orgnih.gov One derivative, MeOIstPyrd, was found to induce DNA damage and stabilize the p53 tumor suppressor protein. acs.org

Target validation can be achieved through various methods, including:

Expression Profiling: Analyzing the presence and levels of the target in different tissues. conceptlifesciences.com

Functional Analysis: Using in vitro assays to measure the biological activity of the target and the effects of modulating its function. conceptlifesciences.com

Biomarker Identification: Using measurable indicators to assess biological or pathological processes. conceptlifesciences.com

Receptor Pharmacology: Employing confirmed antagonists to see if they neutralize the compound's effect, thus validating the receptor target. neuroproof.com

These preclinical studies provide valuable data on the potential efficacy and mechanism of action of this compound derivatives, which is critical for their progression into clinical trials. neuroproof.comhumancelldesign.com

Exploring Multi-Targeting Approaches with this compound Hybrids

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways and targets. researchgate.netdovepress.com The traditional "one drug, one target" approach has shown limited efficacy against such diseases. dovepress.comfrontiersin.org This has led to the rise of multi-target drug design, which aims to create single molecules that can interact with multiple targets simultaneously. researchgate.netfrontiersin.org This strategy can offer improved efficacy and a lower risk of drug-drug interactions compared to combination therapies. dovepress.com

The this compound scaffold is an ideal platform for developing such multi-target agents through molecular hybridization. nih.govmdpi.com This involves combining the isatin core with other pharmacophores known to be active against different targets. mdpi.com The resulting hybrid compounds may overcome drug resistance and produce synergistic effects. mdpi.com

Examples of this approach include:

Isatin-Chalcone Hybrids: Designed as dual inhibitors of tubulin polymerization and thioredoxin reductase (TrxR) for anticancer therapy. nih.gov

Isatin-Sulfonamide Hybrids: Investigated as multi-target agents for cancer, potentially targeting enzymes like carbonic anhydrases. nih.gov

Indole-Thiazolidinedione-Triazole Hybrids: Synthesized and evaluated for anticancer activity against multiple human cancer cell lines, showing superior potency compared to standard drugs in some cases. mdpi.com

Dihydropyrazino[1,2-a]indole-1,4-dione Derivatives: Developed as dual inhibitors of the protein kinases EGFR and BRAFV600E for cancer treatment. nih.gov

A study on a 5-methoxyisatin derivative designed for Alzheimer's disease showed it could act as a multi-target inhibitor of cholinesterases and beta-amyloid fibrillization. nih.gov This highlights the potential of these hybrids to address the multifactorial nature of complex diseases. researchgate.netnih.gov

Challenges and Opportunities in Drug Discovery Utilizing the Indoline-2,3-dione Scaffold

The indoline-2,3-dione (isatin) scaffold holds immense promise in drug discovery, but its development is not without challenges. encyclopedia.pubmdpi.com

Opportunities:

Structural Versatility: The isatin nucleus can be easily modified at multiple positions, allowing for the creation of large libraries of diverse compounds with a wide spectrum of biological activities. encyclopedia.pubjournaljpri.comnih.gov This includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov

Privileged Scaffold: Its proven track record in binding to multiple biological targets makes it a valuable starting point for developing new drugs. nih.govmdpi.com Several isatin-based drugs, such as Sunitinib and Toceranib, are already in clinical use for cancer therapy. encyclopedia.pubacs.org

Multi-Target Potential: The scaffold is well-suited for creating hybrid molecules that can address complex, multifactorial diseases by hitting multiple targets simultaneously. encyclopedia.pubdovepress.com

Overcoming Drug Resistance: Isatin-pharmacophore hybrids have the potential to overcome drug resistance, a major challenge in cancer and infectious disease treatment. encyclopedia.pub

Challenges:

Selectivity: While the scaffold's ability to interact with multiple targets is an opportunity, it can also be a challenge. Achieving high selectivity for a specific target to minimize off-target effects requires careful design and optimization. frontiersin.orgacs.org

Problematic Functional Groups: Some reported inhibitors based on various scaffolds, including potentially those derived from isatin, may contain functional groups that lead to undesirable side reactions rather than selective binding. acs.org

Structure-Activity Relationship (SAR): A thorough understanding of the relationship between the chemical structure and biological activity is crucial. Extensive SAR studies are needed to guide the rational design of more potent and less toxic derivatives. nih.gov

Clinical Translation: Despite the vast number of synthesized derivatives with promising preclinical activity, translating these findings into clinically successful drugs remains a significant hurdle in the drug development process. nih.govmdpi.com

The continued exploration of the indoline-2,3-dione scaffold, with a focus on rational design, multi-target strategies, and thorough preclinical validation, presents a significant opportunity to develop novel and effective therapies for a range of human diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxyindoline-2,3-dione, and how can purity be optimized?

- Methodology : A common approach involves functionalizing indoline-2,3-dione precursors via methoxylation. For example, phase-transfer catalysis (PTC) with K₂CO₃ and TBAB in DMF can introduce substituents while minimizing side reactions . Post-synthesis, purification via silica gel column chromatography (ethyl acetate/hexane gradient) ensures high purity. Monitoring reaction progress with TLC and confirming purity via HPLC or NMR is critical.

Q. How can the crystal structure of this compound derivatives be determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 is standard. SHELXL refines structures by least-squares minimization, handling twinning and high-resolution data . For unstable crystals, low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts. Validate H-bonding and π-π stacking interactions using Mercury or PLATON software.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) peaks at ~3.8 ppm (¹H) and ~55 ppm (¹³C). Confirm diketone (C=O) signals at ~170–180 ppm (¹³C).

- IR : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹.

- MS : Use ESI-MS or HRMS to verify molecular ion [M+H]⁺ at m/z 178.16 (C₉H₇NO₃) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced antibacterial activity?

- Methodology :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at position 5 or 6 to enhance electrophilicity and bacterial enzyme inhibition .

- Mannich Bases : Synthesize N-Mannich derivatives (e.g., morpholinomethyl) to improve solubility and membrane penetration .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to bacterial targets like DNA gyrase or penicillin-binding proteins. Validate with MIC assays against S. aureus and E. coli .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodology :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, nutrient media).

- Metabolic Profiling : Use LC-MS to identify degradation products or metabolites that may alter activity .

- Crystallographic Analysis : Compare crystal structures to rule out polymorph-induced activity variations .

Q. What computational methods predict the reactivity of this compound in organocatalytic reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (~4 eV) suggests high reactivity in Diels-Alder or Michael addition cascades .

- Kinetic Studies : Use Eyring plots to determine activation parameters for catalytic cycles involving enamine intermediates .

Methodological Challenges & Solutions

Q. How to address low yields in the synthesis of this compound analogs?

- Solutions :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C) and improve yield by 15–20% compared to conventional heating .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect amine intermediates, preventing undesired side reactions during methoxylation .

Q. What strategies improve the stability of this compound in biological assays?

- Solutions :

- Lyophilization : Store derivatives as lyophilized powders at -20°C to prevent hydrolysis.

- Prodrug Design : Convert diketone to ketal derivatives, which hydrolyze in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.